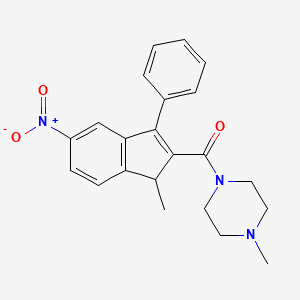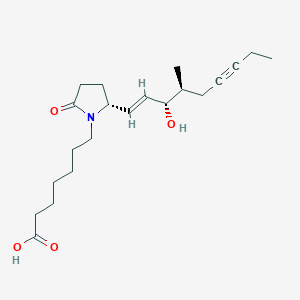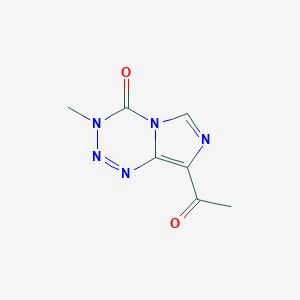
Lynestrenol
Overview
Description
Lynestrenol is a synthetic progestogen, which is a type of hormone used in various medical applications. It is primarily used in oral contraceptives and for the treatment of gynecological disorders such as menstrual irregularities. This compound was developed in the late 1950s and introduced for medical use in 1961 . It is known for its ability to act as a prodrug, converting into norethisterone in the body, which is a potent progestogen .
Mechanism of Action
Target of Action
Lynestrenol is a progestin , a synthetic progestogen . Its primary target is the progesterone receptor , the biological target of progestogens like progesterone . It has weak androgenic and estrogenic activity .
Mode of Action
This compound works primarily by suppressing the secretion of gonadotropins from the pituitary gland, which in turn inhibits ovulation . By stopping the release of eggs from the ovaries, it effectively prevents pregnancy . It also works by thickening cervical mucus, which blocks sperm from meeting an egg, and disrupting the menstrual cycle .
Biochemical Pathways
This compound is a prodrug and upon oral administration, it is rapidly and almost completely converted into norethisterone , a potent progestogen, in the liver during first-pass metabolism . The conversion of this compound into norethisterone is catalyzed by CYP2C9 (28.0%) , CYP2C19 (49.8%) , and CYP3A4 (20.4%) , while other cytochrome P450 enzymes are each responsible for no more than 1.0% of the total conversion .
Pharmacokinetics
The pharmacokinetics of this compound involve its rapid and almost complete conversion into norethisterone in the liver during first-pass metabolism . No other metabolites besides norethisterone are formed from this compound .
Result of Action
The result of this compound’s action is the prevention of ovulation and thickening of cervical mucus, which effectively prevents pregnancy . It also disrupts the menstrual cycle . It is used as a component of oral contraceptives in combination with an estrogen and is used in the treatment of gynecological disorders such as menstrual disorders .
Biochemical Analysis
Biochemical Properties
Lynestrenol plays a significant role in various biochemical reactions. It is metabolized in the liver through hydroxylation reactions involving enzymes such as CYP2C9, CYP2C19, and CYP3A4 . These enzymes convert this compound to its active form, norethisterone. This compound interacts with sex hormone-binding globulin (SHBG), which affects its bioavailability and activity in the body .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects the endometrial lining of the uterus, preventing ovulation and altering the cervical mucus to inhibit sperm penetration. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by binding to progesterone receptors in target tissues . This binding leads to changes in the transcription of specific genes involved in reproductive processes.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to norethisterone, which binds to progesterone receptors in target cells. This binding results in the activation or repression of specific genes, leading to changes in cellular function. This compound also inhibits the release of gonadotropins from the pituitary gland, preventing ovulation . Additionally, this compound’s interaction with SHBG modulates its availability and activity in the bloodstream .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, this compound is rapidly absorbed and metabolized, with its active form, norethisterone, exerting its effects. Over time, the stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound maintains its efficacy over extended periods, with consistent effects on hormone levels and cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits ovulation and alters reproductive processes without significant adverse effects. At higher doses, this compound can cause toxic effects, including liver enzyme alterations and changes in lipid metabolism . These threshold effects highlight the importance of dosage regulation in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. It is metabolized to norethisterone through hydroxylation reactions catalyzed by enzymes such as CYP2C9, CYP2C19, and CYP3A4 . This conversion is crucial for this compound’s biological activity. Additionally, this compound’s metabolism affects metabolic flux and metabolite levels, influencing its overall efficacy and safety .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It binds to SHBG, which modulates its bioavailability and distribution in the bloodstream . This interaction affects this compound’s localization and accumulation in target tissues, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it binds to progesterone receptors and influences gene expression. This compound’s activity is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that this compound exerts its effects precisely within target cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lynestrenol is synthesized through a series of chemical reactions starting from steroidal precursors. The synthesis involves the introduction of an ethynyl group at the 17α position of the steroid nucleus. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the C3 position.
Ethynylation: Addition of an ethynyl group at the 17α position.
Cyclization: Formation of the cyclopenta[a]phenanthrene ring system.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction steps as mentioned above. The process is optimized for high yield and purity, involving rigorous quality control measures to ensure the final product meets pharmaceutical standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Various substitution reactions can occur, particularly at the ethynyl group, leading to different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products:
Scientific Research Applications
Lynestrenol has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying steroidal synthesis and reactions.
Biology: Investigated for its effects on the endocrine system and hormone regulation.
Medicine: Widely used in contraceptive pills and for treating menstrual disorders.
Industry: Utilized in the pharmaceutical industry for the production of hormonal medications.
Comparison with Similar Compounds
Norethisterone: The active metabolite of lynestrenol, used in similar applications.
Levonorgestrel: Another synthetic progestogen with similar uses in contraception.
Medroxyprogesterone acetate: Used in hormone replacement therapy and for treating endometriosis.
Comparison: this compound is unique in its conversion to norethisterone, which provides potent progestogenic effects with minimal androgenic and estrogenic activity . Compared to levonorgestrel and medroxyprogesterone acetate, this compound has a distinct metabolic pathway and pharmacokinetic profile, making it suitable for specific therapeutic applications .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h1,6,15-18,21H,4-5,7-13H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVGQYHLRCDXFQ-XGXHKTLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021478 | |
| Record name | Lynestrenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Lynestrenol, a synthetic steroid progesterone-like substance, has been found to enhance the stimulation of normal human lymphocytes. It increases the phytohemagglutinin response and the mixed-lymphocyte cultures. This augmentation can, in some cases, be higher than 100% of the phytohemagglutinin or mixed lymphocyte reaction baseline. There is no significant effect on the pokeweed mitogen stimulation. It is concluded that lynestrenol can modulate, "in vitro", some T cell functions., In 10 women taking 0.5 mg lynestrenol for oral contraception endometrium biopsies were carried out in several consecutive cycles between the 21st and 25th day of each cycle. In addition pregnandiol excretion in the urine was measured in one of the last three treatment cycles always on the 10th and 21st day of cycle. During treatment of a characteristic, monomorphic microscopical endometrium picture was observed with hardly distinct endometrium glands and only slight decidualike transformation of cellular elements of the stroma. From these histological pictures it is concluded that oral application of 0,5 mg lynestrenol produces endometrium changes characterized by insufficient transformation so that nidation of a blastocyte becomes impossible. | |
| Record name | Lynestrenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7899 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid | |
CAS No. |
52-76-6 | |
| Record name | Lynestrenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lynestrenol [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lynestrenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12474 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LYNESTRENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | LYNESTRENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lynestrenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lynestrenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYNESTRENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2Z8ALG4U5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lynestrenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7899 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
158-160 °C | |
| Record name | Lynestrenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7899 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







